4-Dodecylbenzoic acid

Vue d'ensemble

Description

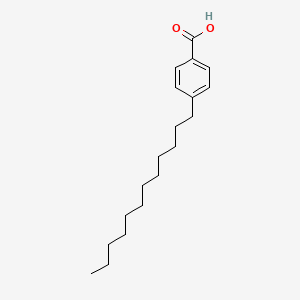

4-Dodecylbenzoic acid is an organic compound with the molecular formula C19H30O2. It is a derivative of benzoic acid, where a dodecyl group (a twelve-carbon alkyl chain) is attached to the para position of the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Dodecylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of dodecylbenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds as follows:

Friedel-Crafts Acylation: Dodecylbenzene reacts with carbon dioxide in the presence of aluminum chloride to form 4-dodecylbenzoyl chloride.

Hydrolysis: The 4-dodecylbenzoyl chloride is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions, followed by purification steps such as recrystallization or distillation to obtain the pure compound.

Analyse Des Réactions Chimiques

1.1. Alkylation of Hydroxybenzoic Acid Derivatives

A common approach for alkylated benzoic acids involves alkylating hydroxybenzoic acid derivatives. For example:

-

Ethyl 4-hydroxybenzoate can be alkylated with 1-bromododecane in the presence of a base (e.g., sodium hydroxide) to form 4-dodecyloxybenzoic acid (a related compound with an ether linkage) .

-

Hydrolysis of the ester group (e.g., using NaOH) yields the free carboxylic acid .

While this method produces 4-(dodecyloxy)benzoic acid (C19H30O3), it differs structurally from 4-dodecylbenzoic acid due to the ether oxygen. Direct synthesis of the latter would require eliminating this oxygen, which is not straightforward.

2.1. Alkylation of Ethyl 4-Hydroxybenzoate

Reaction :

2.2. Hydrolysis of Ester Groups

Reaction :

3.1. This compound vs. 4-(Dodecyloxy)benzoic Acid

3.2. Reactivity Differences

-

This compound :

-

Direct alkyl chain allows potential hydrogen bonding with the carboxylic acid group.

-

May exhibit lower solubility due to the long alkyl chain.

-

-

4-(Dodecyloxy)benzoic Acid :

4.1. Liquid Crystalline Materials

Dode

Applications De Recherche Scientifique

Material Science

Liquid Crystalline Materials:

4-Dodecylbenzoic acid is often utilized in the synthesis of liquid crystalline compounds. Its structural characteristics allow it to form liquid crystalline phases, which are essential in the development of advanced display technologies, such as LCDs. The compound can be incorporated into liquid crystal mixtures to enhance thermal stability and improve electro-optical properties .

Polymer Modification:

The presence of the dodecyl group enhances the compatibility of this compound with various polymers. It is used as a plasticizer or modifier in polymer matrices to improve flexibility and processability. This application is particularly relevant in the production of flexible electronic devices and coatings .

Pharmaceutical Applications

Prodrug Development:

Research indicates that derivatives of benzoic acid, including this compound, can serve as prodrugs for enhancing the bioavailability of therapeutic agents. By modifying the structure, these compounds can improve solubility and absorption rates in biological systems, making them valuable in drug formulation .

Antimicrobial Properties:

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for use in pharmaceutical formulations aimed at treating infections or as a preservative in cosmetic products .

Chemical Engineering

Surfactant Applications:

Due to its amphiphilic nature, this compound acts as an effective surfactant. It is used in formulations where surface tension reduction is required, such as in detergents and emulsifiers. Its ability to stabilize emulsions enhances product performance in industrial applications .

Environmental Remediation:

The compound has been explored for its potential role in environmental applications, particularly in the remediation of hydrophobic pollutants. Its effectiveness in solubilizing organic contaminants from water sources makes it a subject of interest in environmental chemistry studies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-dodecylbenzoic acid primarily involves its surfactant properties. The dodecyl group provides hydrophobic characteristics, while the carboxylic acid group offers hydrophilic properties. This amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it effective in reducing surface tension and forming micelles.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Octylbenzoic acid: Similar structure but with an eight-carbon alkyl chain.

4-Decylbenzoic acid: Similar structure but with a ten-carbon alkyl chain.

4-Hexadecylbenzoic acid: Similar structure but with a sixteen-carbon alkyl chain.

Uniqueness

4-Dodecylbenzoic acid is unique due to its twelve-carbon alkyl chain, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its shorter or longer alkyl chain counterparts.

Activité Biologique

4-Dodecylbenzoic acid (CHO) is a long-chain fatty acid derivative of benzoic acid, known for its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial effects, applications in drug development, and other significant biological interactions.

Chemical Structure and Properties

This compound features a dodecyl group attached to the para position of the benzoic acid moiety. Its structure can be represented as follows:

This long hydrophobic chain contributes to its solubility properties and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzoic acid derivatives against Mycobacterium tuberculosis and other mycobacterial species. The introduction of long aliphatic chains, such as the dodecyl group, enhances membrane permeability and bioactivity against these pathogens .

Table 1: Antimicrobial Activity Against Mycobacteria

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 25 | Moderate |

| Benzoic Acid | 150 | Low |

| 4-Nitrobenzoate | 10 | High |

2. Quorum Sensing Inhibition

Another area of interest is the inhibition of quorum sensing (QS) in pathogenic bacteria. QS is a mechanism used by bacteria to coordinate their behavior in response to population density. Studies have shown that certain benzoic acid derivatives can disrupt QS, reducing biofilm formation in Pseudomonas aeruginosa and potentially mitigating antibiotic resistance .

Table 2: Inhibition of Biofilm Formation

| Compound | Concentration (mM) | Inhibition (%) |

|---|---|---|

| This compound | 3 | 60 |

| Control | - | 0 |

3. Prodrug Potential

This compound has been investigated as a prodrug for enhancing the delivery and efficacy of existing antibiotics. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body. The lipophilicity imparted by the dodecyl chain allows for better absorption and improved pharmacokinetics .

Case Study: Antimycobacterial Screening

In a recent study, a series of benzoate esters were synthesized, including derivatives with varying alkoxy substituents to modulate their lipophilicity. The study found that compounds with longer aliphatic chains exhibited enhanced activity against Mycobacterium smegmatis, suggesting that structural modifications could lead to improved therapeutic agents against tuberculosis .

Case Study: QS Disruption

A theoretical investigation into the QS inhibition by benzoic acid derivatives revealed that compounds like this compound could significantly reduce biofilm formation in pathogenic bacteria. This was attributed to their ability to interfere with signaling pathways critical for bacterial communication .

Propriétés

IUPAC Name |

4-dodecylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)19(20)21/h13-16H,2-12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHCIOJFCCQEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328699 | |

| Record name | 4-dodecylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21021-55-6 | |

| Record name | 4-dodecylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dodecylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.